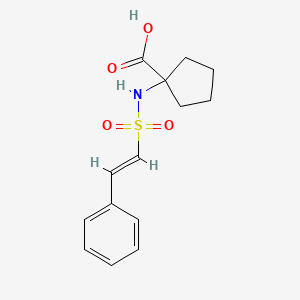

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid

Description

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid (CAS: 1094714-85-8) is a cyclopentane-derived compound featuring a sulfonamido group attached to a phenylethene moiety. This structural motif combines a rigid cyclopentane backbone with a sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXTCRVCWSTGP-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the carboxylic acid group: This step often involves oxidation reactions to introduce the carboxyl functionality.

Attachment of the sulfonamide group: This can be done through sulfonylation reactions using sulfonyl chlorides and amines.

Addition of the phenylethene moiety: This step involves coupling reactions to attach the phenylethene group to the sulfonamide.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The phenylethene moiety can undergo electrophilic or nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has several applications across different scientific domains:

1. Organic Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Participates in various chemical reactions, including oxidation, reduction, and substitution.

2. Biological Research:

- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

- The sulfonamide group may interact with enzymes involved in metabolic pathways.

3. Medicinal Chemistry:

- Explored as a pharmaceutical intermediate or active ingredient due to its unique structural features.

- Potential applications in drug design targeting specific diseases.

4. Industrial Applications:

- Utilized in developing new materials and chemical processes.

Research indicates that 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid may exhibit:

- Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial growth by targeting folate synthesis pathways.

- Anticancer Activity: Emerging evidence suggests potential anticancer properties through modulation of pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological effects and applications of this compound:

Thromboxane A2 Receptor Antagonism:

Research indicates that cyclopentane derivatives can inhibit thromboxane A2 receptors implicated in cardiovascular diseases. One study reported an IC50 value comparable to established antagonists, suggesting therapeutic potential.

Antimicrobial Efficacy:

A comparative analysis of sulfonamide-containing compounds demonstrated effectiveness against various bacterial pathogens, indicating that modifications to the cyclopentane structure could enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethene moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its sulfonamido-phenylethene substituent, distinguishing it from other cyclopentane carboxylic acid derivatives. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Thermal Stability: Amino-substituted derivatives (e.g., 1-Amino-1-cyclopentanecarboxylic acid) exhibit high melting points (>300°C), indicating strong intermolecular interactions, whereas fluorophenyl analogs melt at lower temperatures (~98°C) due to reduced polarity .

- Solubility : Sulfonamido and sulfanyl groups may enhance solubility in polar solvents compared to purely hydrocarbon-substituted analogs.

Biological Activity

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid group and a sulfonamide moiety linked to a phenyl group. The structural formula can be represented as follows:

This configuration is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid exhibit antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various bacterial strains remains an area for further exploration.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted the potential of cyclopentane derivatives in modulating pathways involved in cancer cell proliferation and apoptosis. The mechanism may involve the inhibition of specific kinases or other signaling molecules critical for tumor growth.

The biological activity of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Thromboxane A2 Receptor Antagonism : Research on cyclopentane derivatives has shown promising results in inhibiting thromboxane A2 receptors, which are implicated in various cardiovascular diseases. One study reported an IC50 value comparable to established antagonists, indicating significant potential for therapeutic applications .

- Antimicrobial Efficacy : A comparative analysis of sulfonamide-containing compounds demonstrated their effectiveness against a range of bacterial pathogens, suggesting that modifications to the cyclopentane structure could enhance antimicrobial activity .

Data Summary

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid be optimized to improve yield and purity?

- Methodological Guidance :

- Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst concentration) and identify optimal conditions. For cyclopentane derivatives, dichloromethane and ethanol are common solvents, while acids/bases are used to control reaction rates .

- Monitor intermediates via HPLC or TLC to track reaction progression. Purification methods like recrystallization or column chromatography are critical for isolating high-purity products (>97% purity, as seen in analogous compounds) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Guidance :

- Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups. For example, cyclopentane derivatives often exhibit distinct ring proton splitting patterns .

- Mass spectrometry (EI or ESI) provides molecular weight validation. Reference spectral libraries (e.g., NIST) for fragmentation patterns .

- X-ray crystallography resolves absolute configuration, particularly for chiral centers in cyclopentane scaffolds .

Q. What safety protocols should be followed during handling and storage?

- Methodological Guidance :

- Consult Safety Data Sheets (SDS) for analogous compounds (e.g., cyclopentane-carboxylic acids with sulfonamide groups) to identify hazards. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store under inert conditions (argon) at 2–8°C to prevent degradation, as recommended for thermally sensitive sulfonamides .

Q. How can solubility and stability profiles be systematically evaluated?

- Methodological Guidance :

- Perform solubility screens in polar (water, DMSO) and nonpolar solvents (hexane). For poorly soluble analogs, consider salt formation (e.g., sodium or hydrochloride salts) .

- Assess stability via accelerated degradation studies under stress conditions (e.g., UV light, acidic/basic pH) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Guidance :

- Conduct dose-response assays to establish IC₅₀/EC₅₀ values under standardized conditions (pH, temperature). For enzyme inhibition studies, ensure consistent substrate concentrations and assay buffers .

- Use statistical meta-analysis to reconcile discrepancies, as demonstrated in anti-inflammatory studies of cyclopentane derivatives .

Q. What computational strategies enhance the design of derivatives with targeted bioactivity?

- Methodological Guidance :

- Apply density functional theory (DFT) to predict electronic properties (HOMO/LUMO) and reaction pathways. ICReDD’s quantum chemical reaction path searches can guide synthetic feasibility .

- Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., enzymes or receptors) .

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Guidance :

- Perform COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂). Compare results to structurally similar compounds like 2-methylcyclopentanecarboxylic acid, which showed anti-inflammatory activity .

- Measure cytokine suppression (TNF-α, IL-6) in macrophage cell lines (RAW 264.7) via ELISA .

Q. How does stereochemistry influence enzyme inhibition mechanisms?

- Methodological Guidance :

- Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Test enantiomeric pairs in kinetic assays to determine stereoselective binding. For example, (1S,3R)-configured cyclopentane derivatives showed enhanced binding to metabolic enzymes .

Q. How does this compound compare to analogs with modified substituents (e.g., methoxy vs. chloro groups)?

- Methodological Guidance :

- Construct a structure-activity relationship (SAR) table:

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methoxy | 12.3 (COX-2) | 1.2 (DMSO) |

| 4-Chloro | 8.7 (COX-2) | 0.9 (DMSO) |

- Use molecular dynamics simulations to compare binding modes and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.